

HPLC method development for Azasetron quantification

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Compound of Interest

Compound Name: Azasetron

Cat. No.: B053510

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Application Note:

A Validated RP-HPLC Method for the Quantification of Azasetron

Abstract

This application note describes a simple, rapid, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of **Azasetron**. **Azasetron** is a potent and selective 5-HT₃ receptor antagonist used as an antiemetic, particularly for nausea and vomiting induced by chemotherapy.[1] The developed isocratic method utilizes a C18 column with UV detection, providing accurate and precise results. The method has been validated according to the International Conference on Harmonisation (ICH) guidelines for specificity, linearity, accuracy, precision, and robustness, making it suitable for routine quality control and analysis of **Azasetron** in pharmaceutical formulations.

Introduction

Azasetron hydrochloride is a benzamide derivative that effectively prevents chemotherapy-induced nausea and vomiting (CINV).[2] Its quantification in pharmaceutical dosage forms is crucial to ensure product quality and efficacy. High-performance liquid chromatography (HPLC) is a powerful technique for this purpose due to its high resolution and sensitivity. This document provides a detailed protocol for a validated RP-HPLC method capable of accurately quantifying **Azasetron**.

Physicochemical Properties of Azasetron

- Molecular Formula: $C_{17}H_{20}ClN_3O_3$ [1]
- Molecular Weight: 349.82 g/mol [1][3]
- Solubility: **Azasetron** hydrochloride is highly soluble in aqueous solutions. [3][4]
- Stability: The compound is stable under physiological pH conditions. [3] However, it can degrade upon exposure to light, requiring that solutions be protected from light during preparation and storage. [5]

Experimental Protocol

Instrumentation and Materials

- HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
- Column: Phenomenex C18 column (150 mm x 4.6 mm, 5 μ m particle size) or equivalent. [6][7]
- Chemicals and Reagents:
 - **Azasetron** hydrochloride reference standard
 - Acetonitrile (HPLC grade)
 - Potassium dihydrogen phosphate (KH_2PO_4) (AR Grade)
 - Phosphoric acid (AR Grade)
 - Ultrapure water

Chromatographic Conditions

The chromatographic parameters were optimized for efficient separation and quantification of **Azasetron**.

Parameter	Condition
Stationary Phase	C18 Column (150 mm x 4.6 mm, 5 μ m)[8]
Mobile Phase	Acetonitrile : 50 mM KH ₂ PO ₄ Buffer (pH 4.0) (25:75 v/v)[6][8]
Flow Rate	1.0 mL/min[6][8]
Column Temperature	30°C[6][7]
Detection Wavelength	307 nm[8]
Injection Volume	20 μ L
Run Time	~10 minutes

Solution Preparation

Note: Protect all **Azasetron** solutions from light by using amber glassware or wrapping containers in aluminum foil.[5]

a) Mobile Phase Preparation (1 L):

- Phosphate Buffer (50 mM): Dissolve 6.8 g of KH₂PO₄ in 1000 mL of ultrapure water.
- Adjust the pH of the buffer solution to 4.0 using diluted phosphoric acid.[6][8]
- Mobile Phase: Mix 250 mL of acetonitrile with 750 mL of the pH 4.0 phosphate buffer.
- Filter the mobile phase through a 0.45 μ m membrane filter and degas by sonication for 15 minutes before use.[9]

b) Standard Stock Solution (100 μ g/mL):

- Accurately weigh 10 mg of **Azasetron** hydrochloride reference standard and transfer it to a 100 mL volumetric flask.
- Dissolve the standard in the mobile phase and make up the volume to the mark. Sonicate for 5 minutes to ensure complete dissolution.

c) Working Standard Solutions:

- Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 5 µg/mL to 100 µg/mL for the construction of the calibration curve.[8]

d) Sample Preparation (from Injection Formulation):

- For a typical injection formulation (e.g., 10 mg/2 mL), transfer the contents of the vial into a suitable volumetric flask.
- Dilute with the mobile phase to obtain a theoretical concentration within the linear range of the method (e.g., 50 µg/mL).
- Filter the final solution through a 0.45 µm syringe filter before injection.

Method Validation

The developed method was validated according to ICH Q2(R2) guidelines.[10][11]

Specificity

Specificity was confirmed by comparing the chromatograms of a blank (mobile phase), a placebo solution, a standard solution of **Azasetron**, and a sample solution. The retention time of the **Azasetron** peak in the sample solution corresponded to that of the standard, with no interfering peaks observed at the retention time of **Azasetron** from the blank or placebo.

Linearity

Linearity was assessed using six concentration levels prepared from the stock solution, ranging from 5 to 100 µg/mL.[8] The calibration curve was generated by plotting the peak area against the concentration.

Parameter	Result
Linearity Range	5 - 100 µg/mL
Correlation Coefficient (r ²)	> 0.999
Regression Equation	y = mx + c

Accuracy

Accuracy was determined by the percent recovery method. A known amount of **Azasetron** standard was added to a pre-analyzed sample solution at three different concentration levels (80%, 100%, and 120%). Each level was analyzed in triplicate.

Spiked Level	Mean Recovery (%)	% RSD
80%	99.8%	0.45
100%	100.5%	0.31
120%	101.1%	0.52

Precision

Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).[6]

- Repeatability: Six replicate injections of a 50 µg/mL standard solution were performed on the same day.
- Intermediate Precision: The analysis was repeated on a different day by a different analyst.

Precision Type	% RSD
Repeatability (Intra-day)	< 1.0%
Intermediate Precision (Inter-day)	< 2.0%

Limits of Detection (LOD) and Quantitation (LOQ)

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.[\[12\]](#)

- $LOD = 3.3 \times (\sigma / S)$
- $LOQ = 10 \times (\sigma / S)$ (where σ = standard deviation of the y-intercepts of regression lines; S = slope of the calibration curve)

Parameter	Result
LOD	~0.5 µg/mL
LOQ	~1.5 µg/mL

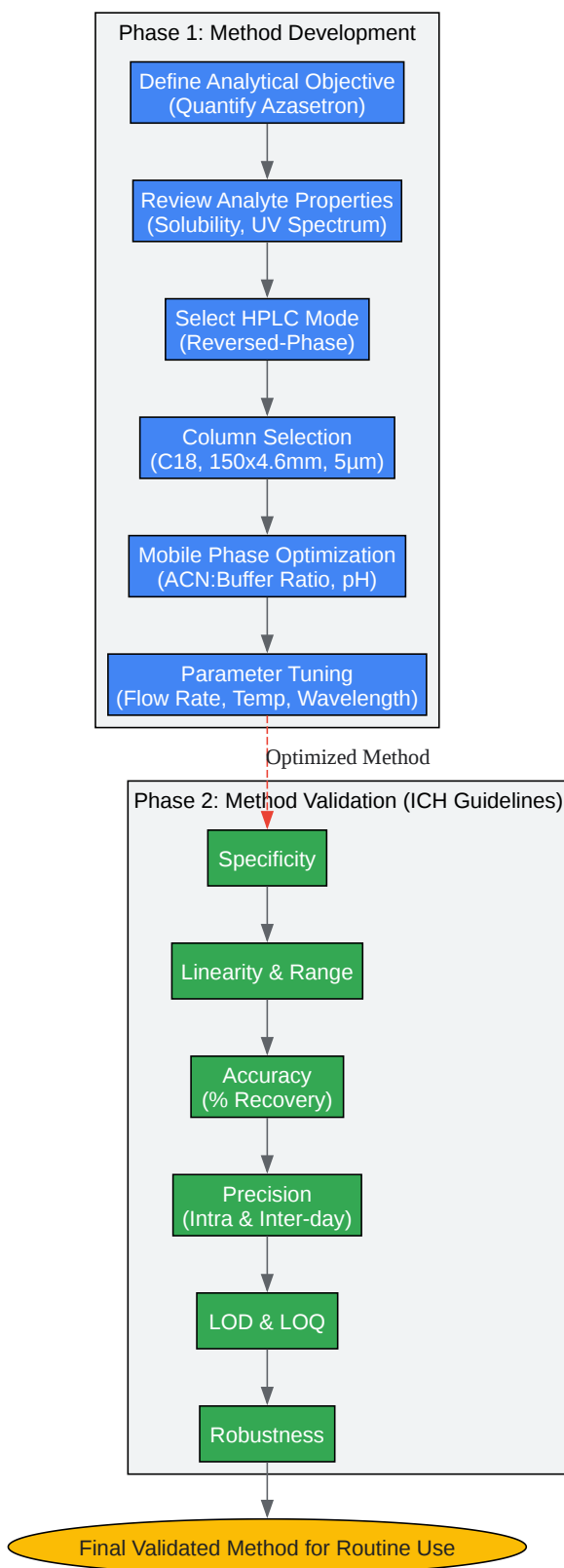
Robustness

The robustness of the method was evaluated by introducing small, deliberate variations to the chromatographic conditions, such as:

- Flow rate (± 0.1 mL/min)
- Mobile phase pH (± 0.2 units)
- Column temperature ($\pm 2^{\circ}\text{C}$)
- Organic phase composition ($\pm 2\%$)

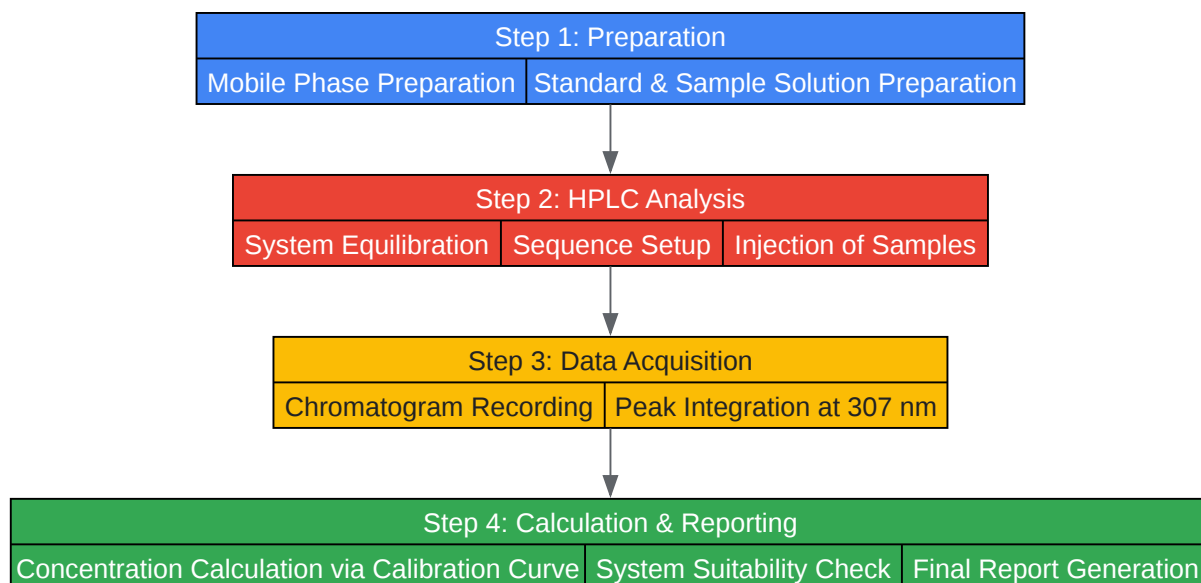
The system suitability parameters remained within acceptable limits for all tested variations, demonstrating the method's robustness.

Diagrams



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Caption: Logical workflow for **Azasetron** HPLC method development and validation.



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Caption: Experimental workflow for the quantification of **Azasetron**.

Conclusion

The described RP-HPLC method is proven to be simple, specific, linear, accurate, precise, and robust for the quantification of **Azasetron**. The validation results confirm that the method is suitable for its intended purpose in a quality control environment for the analysis of **Azasetron** in pharmaceutical preparations. The short run time allows for a high throughput of samples.

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